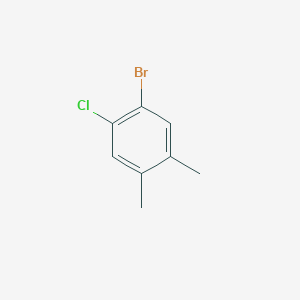

1-Bromo-2-chloro-4,5-dimethylbenzene

説明

Significance of Halogenated Xylene Derivatives in Organic Synthesis and Materials Science

Halogenated derivatives of xylene, an aromatic hydrocarbon with two methyl groups, are crucial intermediates in both organic synthesis and materials science. chemicalindustryjournal.co.ukwikipedia.org The three isomers of xylene—ortho-, meta-, and para-xylene—serve as foundational materials for a wide range of chemicals. wikipedia.orgdcceew.gov.au For instance, p-xylene (B151628) is the primary precursor for terephthalic acid and dimethyl terephthalate (B1205515), which are monomers essential for producing polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. wikipedia.orgchemicals.co.uk o-Xylene (B151617) is a key starting material for phthalic anhydride, which is used to make plasticizers, and m-xylene (B151644) is used to produce isophthalic acid for specialized alkyd resins. wikipedia.org

The introduction of halogen atoms onto the xylene scaffold significantly broadens its utility. Halogenated aromatics are widely applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic electronics. researchgate.netnumberanalytics.comiloencyclopaedia.org In polymer science, chlorinated xylenes (B1142099) like poly(4‐chloro‐para‐xylylene), known commercially as Parylene C, are used to create protective conformal coatings with excellent barrier properties. researchgate.netd-nb.info Highly chlorinated xylenes, such as hexachloro-p-xylene, have been shown to act as effective promoters in polymerization processes, enhancing catalyst activity. rsc.org The carbon-halogen bonds in these molecules serve as versatile reactive handles for cross-coupling reactions, allowing for the construction of complex molecular architectures. rsc.orgnih.gov

Structural Features and Positional Isomerism Relevant to Reactivity

The reactivity of 1-Bromo-2-chloro-4,5-dimethylbenzene is dictated by the arrangement of its substituents on the benzene (B151609) ring. As a derivative of o-xylene, its two methyl groups are on adjacent carbons (position 4 and 5). The halogen atoms, bromine and chlorine, are also on adjacent carbons (position 1 and 2). This specific arrangement is a form of positional isomerism, a phenomenon where compounds share the same molecular formula but differ in the position of substituents on a carbon skeleton. researchgate.net

The relative positions of the halogens and methyl groups influence the electronic environment of the aromatic ring and the reactivity of the carbon-halogen bonds. Key structural aspects include:

Differential Halogen Reactivity : The carbon-bromine bond is generally less stable and more reactive than the carbon-chlorine bond in catalytic cross-coupling reactions. This difference allows for selective functionalization, where reactions can be directed to occur at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Steric Hindrance : The placement of substituents adjacent to one another can create steric hindrance, potentially influencing which reaction pathways are favored by physically blocking access to certain reactive sites.

The existence of multiple positional isomers for a dihalo-dimethylbenzene means that each isomer will have a unique set of physical and chemical properties. researchgate.net For example, the boiling points, melting points, and solubility of xylene isomers differ based on the position of the methyl groups, which affects how the molecules pack in a solid-state or interact in a solution. chemicalindustryjournal.co.ukdcceew.gov.au This principle extends to more complex derivatives like this compound, where its specific substitution pattern distinguishes its reactivity from other possible isomers.

Overview of Research Trajectories in Aryl Halide Chemistry

The field of aryl halide chemistry is dynamic, with research continually pushing the boundaries of synthetic efficiency and molecular complexity. This compound is a substrate that can be utilized in many of these advanced chemical transformations. Current research trajectories are heavily focused on the development of novel catalytic methods for the functionalization of aryl halides.

A dominant area of research is the advancement of palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions. rsc.orgdartmouth.edu These methods are workhorses in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.gov Modern efforts are aimed at creating more active, stable, and versatile catalysts that can function under milder conditions, with lower catalyst loadings, and can effectively activate less reactive aryl chlorides. rsc.org

Another significant research trend is C-H functionalization . acs.orgdntb.gov.ua These reactions involve the direct conversion of a carbon-hydrogen bond into a new bond, often with a carbon or heteroatom. This approach is highly atom-economical as it avoids the need to pre-functionalize starting materials. Dual catalytic systems, which merge photoredox catalysis with transition metal catalysis (e.g., nickel), have emerged as a powerful strategy for C-H functionalization and for forging new bonds under mild conditions. researchgate.netresearchgate.net

Furthermore, there is a growing emphasis on sustainability and green chemistry. This includes the development of reactions that use more abundant and less toxic metals as catalysts, employ environmentally benign solvents, and generate less waste. nih.gov The development of transfer hydrogenation methods for reductive cross-couplings using green reductants like sodium formate (B1220265) represents another step towards more sustainable chemical synthesis. nih.gov

Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Bromo-5-chloro-o-xylene | nih.gov |

| CAS Number | 500536-40-3 | sigmaaldrich.com |

| Molecular Formula | C₈H₈BrCl | nih.gov |

| Molecular Weight | 219.51 g/mol | sigmaaldrich.com |

| InChI Key | HHRBCSGJXSSZOH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-chloro-4,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRBCSGJXSSZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500536-40-3 | |

| Record name | 1-bromo-2-chloro-4,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Chloro 4,5 Dimethylbenzene

Regioselective Halogenation Strategies

The direct introduction of bromine and chlorine onto the 4,5-dimethylbenzene (o-xylene) core requires careful control of reaction conditions to achieve the desired 1,2,4,5-substitution pattern. The directing effects of the methyl groups and the already-present halogen play a crucial role in the outcome of these reactions.

Direct Bromination and Chlorination Routes

Direct halogenation of a pre-existing halo-dimethylbenzene is a common approach. For instance, the chlorination of 4-bromo-1,2-dimethylbenzene or the bromination of 3-chloro-1,2-dimethylbenzene can theoretically yield the target compound. However, electrophilic aromatic substitution on substituted benzenes often leads to a mixture of isomers. libretexts.org

The methyl groups in o-xylene (B151617) are ortho- and para-directing. In 4-bromo-1,2-dimethylbenzene, the bromine atom is also ortho- and para-directing, though deactivating. The positions ortho to the bromine (3 and 5) and para to the methyl groups (the other halogen position) are potential sites for electrophilic attack. Achieving high regioselectivity for the introduction of a chlorine atom at the 2-position can be challenging and may result in a mixture of products requiring purification.

Similarly, the bromination of 3-chloro-1,2-dimethylbenzene would be influenced by the directing effects of the two methyl groups and the chlorine atom. The chlorine atom is an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects can lead to a complex product mixture, making the isolation of pure 1-bromo-2-chloro-4,5-dimethylbenzene difficult.

Halogen Exchange Reactions for Targeted Synthesis

Halogen exchange reactions, such as the Finkelstein reaction, are typically used for the synthesis of alkyl halides and are less common for aryl halides unless activated by strongly electron-withdrawing groups. There is limited specific information available in the surveyed literature regarding the application of halogen exchange reactions for the synthesis of this compound from a di-halo precursor (e.g., 1,2-dibromo- or 1,2-dichloro-4,5-dimethylbenzene).

Functional Group Transformations and Derivatization Approaches

A more controlled and widely applicable method for the synthesis of specific aryl halides involves the transformation of functional groups, particularly the diazotization of aromatic amines followed by a Sandmeyer reaction.

Diazotization-Based Syntheses from Aminoxylene Precursors

The Sandmeyer reaction provides a reliable route to introduce halogens at specific positions on an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a halide. wikipedia.org This method is particularly useful for synthesizing substituted haloarenes that are difficult to obtain through direct halogenation. nih.gov

Two primary aminoxylene precursors can be utilized for the synthesis of this compound:

From 2-Bromo-4,5-dimethylaniline: This precursor can be diazotized using a solution of sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding this compound. nih.gov

From 2-Chloro-4,5-dimethylaniline: Similarly, this amine can be converted to its corresponding diazonium salt and subsequently treated with copper(I) bromide (CuBr) to introduce the bromine atom at the desired position. wikipedia.orgorgsyn.org

The general procedure for a Sandmeyer reaction involves dissolving the amine in a mineral acid, cooling the solution, and adding an aqueous solution of sodium nitrite to form the diazonium salt. This solution is then added to a solution of the corresponding copper(I) halide. orgsyn.org The yields for Sandmeyer reactions can be quite good, often exceeding 70-80% for simple systems. orgsyn.org

| Precursor Amine | Reagents | Product |

| 2-Bromo-4,5-dimethylaniline | 1. NaNO₂, HCl, 0-5 °C2. CuCl | This compound |

| 2-Chloro-4,5-dimethylaniline | 1. NaNO₂, HBr, 0-5 °C2. CuBr | This compound |

Selective Dehalogenation/Re-halogenation Sequences

The selective removal of a halogen followed by re-halogenation at a different position is a potential but less direct synthetic strategy. This would typically involve the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, from a polyhalogenated precursor, followed by quenching with a proton source to achieve dehalogenation. Subsequent regioselective halogenation would then be required. There is currently a lack of specific literature detailing this approach for the synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry often employs catalytic methods to improve efficiency and selectivity. While general catalytic halogenation methods exist, specific catalytic approaches for the direct and regioselective synthesis of this compound are not extensively documented in the reviewed literature.

Catalytic halogenation of aromatic compounds often involves Lewis acid catalysts such as iron(III) halides or aluminum halides to activate the halogen. libretexts.org However, as mentioned earlier, controlling regioselectivity with multiple activating and directing groups can be problematic. The development of novel catalysts with high regioselectivity for the halogenation of substituted xylenes (B1142099) would be a significant advancement in this area.

Green Chemistry Principles and Sustainable Synthetic Protocols for Halogenated Aromatics

The synthesis of halogenated aromatic compounds has traditionally relied on methods that often involve hazardous reagents, chlorinated solvents, and harsh reaction conditions. nih.gov In alignment with the principles of green chemistry, significant research has focused on developing more sustainable and environmentally benign protocols. These efforts aim to reduce waste, minimize the use of toxic substances, and improve energy efficiency.

Key principles of green chemistry applied to the synthesis of halogenated aromatics include:

Use of Safer Solvents and Reagents: A primary goal is the replacement of hazardous halogenated solvents like dichloromethane (B109758) and chloroform (B151607) with greener alternatives such as water, ethanol, or even solvent-free conditions. nih.govresearchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances is preferred over stoichiometric reagents to minimize waste. This includes the development of reusable catalysts like metal-organic frameworks (MOFs) and metal-free carbocatalysts. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. wikipedia.org Reactions with high atom economy are crucial for industrial-scale sustainability.

Use of Milder Oxidants: Traditional protocols may involve harsh oxidants. A greener approach is the use of hydrogen peroxide (H₂O₂), where the only byproduct is water. wikipedia.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption.

The following table details research findings on various sustainable protocols for the halogenation of aromatic compounds, highlighting the green principles employed.

| Methodology | Halogenating Agent / System | Catalyst / Promoter | Solvent | Key Green Principles | Substrate Examples & Yields | Reference |

|---|---|---|---|---|---|---|

| Oxidative Halogenation | HBr / H₂O₂ | None | Ethanol, Water, or Solvent-free | Use of a green oxidant (H₂O₂), safer solvents, high atom economy. | High yields for activated rings like phenols and anisole. | wikipedia.org |

| MOF-Catalyzed Halogenation | KBr or KI / Oxidant | Rod-like MIL-88A (Iron-based MOF) | Solvent-free (Grinding) | Heterogeneous, reusable catalyst; solvent-free conditions; high yields (80-99%). | Aniline (B41778) to 4-bromoaniline (B143363) (95%), β-naphthol to 1-bromo-2-naphthol (B146047) (97%). | researchgate.net |

| Organocatalytic Bromination | N-Bromosuccinimide (NBS) | Indole-based catalyst | n-Heptane | Avoids hazardous halogenated solvents; metal-free catalysis; mild conditions. | Thioanisole (96%), N,N-Dimethylaniline (98%), Anisole (99%). | nih.gov |

| Electrocatalytic Halogenation | NaCl or NaBr | Ir/Ru/TiO₂ anode | Aqueous solution | Uses safe halide salts as source; avoids transport of gaseous halogens; high selectivity. | Various aromatics with moderate to excellent yields. Seawater can be used as a chlorine source. | nih.gov |

| Lewis Base Catalysis | N-Bromosuccinimide (NBS) | Mandelic Acid | Aqueous Acetonitrile | Metal-free organocatalysis; mild, room temperature conditions; aqueous system. | 4-fluoroanisole and celecoxib (B62257) brominated in high yields. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Chloro 4,5 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.eguci.edu The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the ring. libretexts.org In 1-bromo-2-chloro-4,5-dimethylbenzene, the two methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the bromine and chlorine atoms are deactivating groups but are also ortho- and para-directing. libretexts.org The interplay of these effects governs the outcome of EAS reactions.

Nitration, the introduction of a nitro (-NO2) group onto the aromatic ring, is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq For this compound, there are two available positions for substitution: C3 and C6.

The directing effects of the existing substituents determine the position of the incoming nitronium ion (NO2+).

Methyl groups (-CH3): These are activating groups and direct ortho and para. The methyl group at C4 directs to C3 and C5 (chloro-substituted). The methyl group at C5 directs to C4 (bromo-substituted) and C6.

Halogens (-Br, -Cl): These are deactivating but ortho, para-directing. The bromine at C1 directs to C2 (chloro-substituted) and C6. The chlorine at C2 directs to C1 (bromo-substituted) and C3.

Considering these effects, both the C3 and C6 positions are activated for electrophilic attack. The C6 position is ortho to the C5-methyl group and the C1-bromo group. The C3 position is ortho to the C4-methyl group and the C2-chloro group. The cumulative effect of two activating methyl groups and two ortho, para-directing halogens makes the ring moderately reactive towards nitration.

While specific experimental data on the nitration of this compound is limited, the selectivity can be predicted. Steric hindrance may play a role in favoring substitution at the less hindered C6 position over the C3 position, which is situated between a methyl and a chloro group.

Table 1: Predicted Products of the Mononitration of this compound

| Product Name | Position of Nitro Group | Predicted Yield |

| 1-Bromo-2-chloro-4,5-dimethyl-3-nitrobenzene | C3 | Minor |

| 1-Bromo-2-chloro-4,5-dimethyl-6-nitrobenzene | C6 | Major |

This table is based on theoretical predictions derived from substituent effects and steric considerations.

Sulfonation involves the introduction of a sulfonic acid group (-SO3H), while Friedel-Crafts reactions introduce alkyl (alkylation) or acyl (acylation) groups. minia.edu.eg Similar to nitration, the regioselectivity of these reactions on this compound is controlled by the existing substituents. The electrophiles in these reactions (SO3, R+, or RCO+) would be directed to the C3 and C6 positions.

Detailed research findings on the sulfonation or Friedel-Crafts reactions of this specific compound are not widely documented. However, related compounds like 4-bromo-2,5-dimethylbenzene are known to undergo sulfonation to form products such as 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride. chemscene.com This suggests that the this compound ring is susceptible to sulfonation.

Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like AlCl3, would likely yield a mixture of 3-acyl and 6-acyl substituted products. youtube.com Friedel-Crafts alkylation is often less synthetically useful due to the possibility of polyalkylation and carbocation rearrangements.

The mechanism for electrophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. uci.edu

Formation of the Sigma Complex: The electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. uci.edu

Activating Groups (-CH3): The methyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the ring, making it more nucleophilic and stabilizing the positive charge of the sigma complex intermediate.

Deactivating Groups (-Cl, -Br): Halogens are electron-withdrawing through their inductive effect, which decreases the ring's electron density and destabilizes the sigma complex. However, they possess lone pairs of electrons that can be donated through resonance, which helps to stabilize the positive charge of the sigma complex when the attack is at the ortho or para positions. libretexts.org This resonance effect is why they are ortho, para-directors despite being deactivators.

The combination of these groups results in a moderately deactivated ring compared to benzene, but one that will still undergo electrophilic substitution under appropriate conditions, with the substitution pattern being dictated by the powerful directing effects of the methyl groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is fundamentally different from EAS, as the aromatic ring acts as an electrophile. masterorganicchemistry.com The reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. youtube.comlibretexts.org

The SNAr reaction generally proceeds through a two-step mechanism:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

This compound lacks the strong electron-withdrawing substituents (like nitro groups) necessary for an "activated" SNAr pathway. The methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, this compound would be expected to be highly unreactive under standard SNAr conditions.

For an "unactivated" SNAr reaction to occur, extremely harsh conditions, such as high temperatures and pressures with very strong nucleophiles (e.g., sodium amide), would be required. Under such conditions, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate might also become possible. youtube.comyoutube.com

In this compound, there are two potential halogen leaving groups. Based on the general reactivity trend, the chloride would be expected to be a better leaving group than the bromide in a hypothetical SNAr reaction. However, the position of the halogen relative to the other substituents is also crucial. Since both halogens are on adjacent carbons and the ring is not activated by EWGs, predicting which would be preferentially displaced is difficult without experimental data. The electronic environment around each halogen is similar, and steric factors are also comparable.

Cross-Coupling Chemistry Involving this compound

Detailed experimental research specifically documenting the participation of this compound in a wide range of cross-coupling reactions is limited in publicly available scientific literature. However, the reactivity of this molecule can be inferred from the well-established principles of cross-coupling chemistry involving dihalogenated and polysubstituted aromatic compounds. The presence of two different halogen atoms, bromine and chlorine, on the benzene ring introduces the potential for chemoselective reactions, where one halogen reacts preferentially over the other.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst.

For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. Consequently, in palladium-catalyzed cross-coupling reactions, it is expected that the bromine atom would undergo selective reaction, leaving the chlorine atom intact. This chemoselectivity allows for the stepwise functionalization of the aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is anticipated that this compound would react with a variety of aryl- or vinylboronic acids or esters at the C-Br bond to form the corresponding biaryl or vinyl-substituted product.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. This compound would likely react with alkenes such as styrenes or acrylates at the C-Br position to yield a substituted alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The selective coupling at the C-Br bond of this compound with various alkynes is expected.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. It is predicted that this compound would react with a range of primary and secondary amines at the C-Br position to afford the corresponding aniline (B41778) derivatives.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Major Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Chloro-4,5-dimethyl-1,1'-biphenyl |

| Heck | Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | (E)-1-(2-Chloro-4,5-dimethylphenyl)-2-phenylethene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 1-(2-Chloro-4,5-dimethylphenyl)-2-phenylethyne |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu) | N-(2-Chloro-4,5-dimethylphenyl)aniline |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are classic methods for the formation of carbon-carbon and carbon-heteroatom bonds. Generally, these reactions require harsher conditions (higher temperatures) than their palladium-catalyzed counterparts. The reactivity trend for aryl halides in copper-catalyzed reactions is also I > Br > Cl. Therefore, similar to palladium-catalyzed reactions, selective coupling at the C-Br bond of this compound would be expected.

Mechanistic Aspects of Transition-Metal Catalysis

The mechanism of palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For this compound, oxidative addition will preferentially occur at the weaker C-Br bond.

Transmetalation: The organopalladium(II) intermediate reacts with the coupling partner (e.g., organoboron in Suzuki, organocuprate in Sonogashira) to form a new organopalladium(II) species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The chemoselectivity for the C-Br bond is established in the initial oxidative addition step, which is significantly faster for the C-Br bond than for the C-Cl bond.

C-H Functionalization Strategies for Aryl Bromides/Chlorides

Direct C-H functionalization is an emerging field that aims to form new bonds by activating carbon-hydrogen bonds. In the context of this compound, C-H functionalization could potentially compete with the cross-coupling at the C-halogen bonds. However, the high reactivity of the C-Br bond in the presence of transition metal catalysts would likely make cross-coupling the dominant pathway. C-H functionalization of this substrate would likely require specific directing groups or catalyst systems designed to favor C-H activation over C-halogen bond cleavage.

Radical Reactions and Organometallic Transformations

Radical Reactions: Under radical conditions, the carbon-halogen bonds of this compound can undergo homolytic cleavage. The C-Br bond, being weaker, would be more susceptible to cleavage to form an aryl radical. This radical could then participate in various radical-mediated transformations.

Organometallic Transformations: this compound can be used to form organometallic reagents. For example, reaction with magnesium would likely lead to the formation of a Grignard reagent. Due to the higher reactivity of the C-Br bond, the formation of the Grignard reagent at the bromine position is expected to be the major pathway, yielding (2-chloro-4,5-dimethylphenyl)magnesium bromide. This organometallic intermediate can then be used in a variety of subsequent reactions with electrophiles. Similarly, lithium-halogen exchange, typically with an organolithium reagent like n-butyllithium, would also be expected to occur selectively at the C-Br bond.

Theoretical and Computational Studies of 1 Bromo 2 Chloro 4,5 Dimethylbenzene

Electronic Structure and Reactivity Prediction via Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of organic molecules. For substituted benzenes, the nature and position of substituents significantly influence the electron distribution within the aromatic ring, which in turn dictates the molecule's reactivity towards electrophiles and nucleophiles.

Studies on dihalogenated p-xylene (B151628) compounds show that as the size of the halogen atom increases, the HOMO-LUMO energy gap tends to decrease, suggesting an increase in reactivity. nih.gov While 1-bromo-2-chloro-4,5-dimethylbenzene is an ortho-xylene derivative, we can infer a similar trend. The presence of both chlorine and bromine would likely result in a reactivity profile that is intermediate between dichlorinated and dibrominated analogues.

Table 1: Predicted Reactivity Descriptors This interactive table provides predicted values for key reactivity descriptors of this compound based on general principles of substituted benzenes.

| Descriptor | Predicted Value/Trend | Rationale |

| HOMO Energy | Relatively High | The electron-donating methyl groups raise the HOMO energy, making the molecule a better electron donor. |

| LUMO Energy | Relatively Low | The electron-withdrawing halogens lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Moderate | The competing effects of activating and deactivating groups result in a moderate energy gap, suggesting moderate reactivity. |

| Chemical Hardness | Moderate | Directly related to the HOMO-LUMO gap, indicating moderate resistance to change in electron distribution. |

| Electrophilicity Index | Moderate | A measure of the molecule's ability to accept electrons. |

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. For aromatic compounds, the HOMO is typically a π-orbital, and its energy and spatial distribution are key to understanding reactions with electrophiles.

In this compound, the HOMO is expected to have significant electron density on the benzene (B151609) ring, particularly at the carbon atoms bearing the electron-donating methyl groups and those ortho and para to them. The LUMO, on the other hand, will likely have contributions from the C-Br and C-Cl antibonding orbitals, making these sites susceptible to nucleophilic attack under certain conditions.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. nih.gov For this compound, NBO analysis would likely reveal a net negative charge on the chlorine and bromine atoms due to their high electronegativity, and a corresponding positive charge on the carbon atoms to which they are attached (C1 and C2). The electrostatic potential map would show regions of negative potential (in red) around the halogens and regions of positive potential (in blue), known as σ-holes, on the outermost portion of the halogen atoms along the C-X bond axis. researchgate.net This positive σ-hole is a key feature in halogen bonding. nih.gov

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, thereby providing a step-by-step description of how reactants are converted into products. For this compound, a primary reaction of interest is electrophilic aromatic substitution.

The substituents on the ring direct incoming electrophiles to specific positions. The two methyl groups are ortho-para directors and activators. The halogen atoms are also ortho-para directors, but deactivators. libretexts.org In this molecule, the positions available for substitution are C3 and C6.

Position C3: This position is ortho to the methyl group at C4 and meta to the methyl group at C5. It is also meta to the bromine at C1 and ortho to the chlorine at C2.

Position C6: This position is ortho to the methyl group at C5 and meta to the methyl group at C4. It is also para to the chlorine at C2 and meta to the bromine at C1.

Computational modeling can be used to calculate the activation energies for electrophilic attack at both C3 and C6. The reaction pathway with the lower activation energy will be the favored one. This involves calculating the stability of the Wheland intermediate (also known as an arenium ion) formed upon attack at each position. The stability of this carbocation intermediate is the key to determining the regioselectivity of the reaction. The positive charge in the intermediate is stabilized by electron-donating groups (methyl) and destabilized by electron-withdrawing groups (halogens). The directing effects of the substituents generally align to favor substitution at position C6, which is para to the chlorine and ortho to a methyl group, over position C3.

Conformational Analysis and Steric Effects of Methyl and Halogen Substituents

For many substituted benzenes, the molecule is essentially planar. However, the presence of multiple, bulky substituents can lead to out-of-plane distortions to relieve steric strain. numberanalytics.com In this compound, the substituents are adjacent (1,2-dihalo and 4,5-dimethyl), which can lead to steric interactions.

The primary conformational flexibility in this molecule would arise from the rotation of the methyl groups. While rotation around the C-C bond of the methyl groups is generally rapid, there can be preferred orientations that minimize steric hindrance with the adjacent halogen atoms.

Computational methods can be used to perform a conformational analysis by rotating the methyl groups and calculating the relative energies of the resulting conformers. It is expected that the lowest energy conformation will have the hydrogen atoms of the methyl groups staggered with respect to the adjacent C-C bonds of the ring to minimize steric repulsion.

The steric bulk of the bromine and chlorine atoms, being larger than hydrogen, can also influence the geometry of the benzene ring itself. DFT calculations on dihalogenated p-xylenes have shown that halogen substitution can cause slight distortions in the aromatic ring from a perfect hexagonal structure. nih.gov Bond angles such as C-C-C within the ring can be enlarged or reduced from the ideal 120° to accommodate the size of the substituents. nih.gov Specifically, it has been observed that the C-C-C bond angles at the point of substitution are often altered. nih.gov Given the proximity of the two halogen atoms and the two methyl groups, some minor ring puckering or out-of-plane bending of the substituent C-X and C-C bonds might occur to alleviate steric strain.

Prediction of Spectroscopic Signatures for Advanced Characterization

Quantum chemical calculations are highly effective in predicting various spectroscopic signatures, which can be invaluable for the characterization and identification of molecules.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. For this compound, the two aromatic protons at C3 and C6 would have distinct chemical shifts due to their different neighboring substituents. Similarly, the two methyl groups at C4 and C5 would also be chemically non-equivalent and thus show separate signals. The carbon atoms in the ring would also each have a unique ¹³C chemical shift. Comparing calculated NMR spectra with experimental data is a powerful method for structure verification.

Vibrational Spectroscopy (IR and Raman): Computational methods can be used to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as C-H stretching, C-C ring stretching, and C-X (X=Cl, Br) stretching and bending. A theoretical frequency calculation can help in the assignment of the experimentally observed spectral bands. For example, the C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region of the IR spectrum.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. For substituted benzenes, the π-π* transitions are typically observed. The position and intensity of these absorption bands are affected by the substituents on the benzene ring. Both the electron-donating methyl groups and the halogens (with their lone pairs) can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data This interactive table summarizes the expected spectroscopic features for this compound based on theoretical predictions.

| Spectroscopy | Predicted Feature | Details |

| ¹H NMR | Two distinct aromatic proton signals. Two distinct methyl proton signals. | The protons at C3 and C6 are in different electronic environments. The methyl groups at C4 and C5 are also in different environments. |

| ¹³C NMR | Eight distinct carbon signals. | All eight carbon atoms in the molecule are chemically non-equivalent. |

| IR Spectroscopy | C-Br and C-Cl stretching bands in the fingerprint region. Aromatic C-H and C=C stretching bands. | The exact frequencies depend on the overall molecular structure and electronic effects. |

| UV-Vis Spectroscopy | π-π* transitions. | Absorption maxima are expected to be red-shifted compared to benzene due to the presence of all four substituents. |

Applications of 1 Bromo 2 Chloro 4,5 Dimethylbenzene in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

1-Bromo-2-chloro-4,5-dimethylbenzene is a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic frameworks. The differential reactivity of the bromine and chlorine substituents allows for sequential and site-selective reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are pivotal in this context. nobelprize.orgsigmaaldrich.com Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these catalytic cycles, enabling the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations. This chemoselectivity is crucial for the controlled, stepwise assembly of intricate molecular architectures.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| Iodo | ~65 | Fastest |

| Bromo | ~81 | Intermediate |

| Chloro | ~97 | Slowest |

This table provides a generalized reactivity trend for aryl halides in common palladium-catalyzed cross-coupling reactions.

For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid would preferentially occur at the C-Br bond of this compound, leading to the formation of a biaryl compound. The remaining chloro substituent can then be subjected to a different coupling reaction, such as a Buchwald-Hartwig amination, to introduce a nitrogen-containing functional group. nih.gov This sequential approach provides a powerful strategy for synthesizing unsymmetrical, polysubstituted aromatic compounds that are often challenging to prepare through other methods.

Role in the Synthesis of Functionalized Polymers and Advanced Materials

The di-functional nature of this compound makes it a potential monomer or precursor for the synthesis of functionalized polymers and advanced materials. The 4,5-dimethyl-1,2-phenylene unit can be incorporated into polymer backbones through various polymerization techniques.

One potential application lies in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nih.govresearchgate.netresearchgate.netdavidlu.net Through reactions like the Heck or Gilch polymerization, the aromatic core of this compound could be integrated into conjugated polymer chains. The methyl groups on the phenylene unit can enhance the solubility and processability of the resulting polymers, which is a common challenge in the field of conducting polymers. Furthermore, the remaining halogen atoms on the aromatic ring could serve as handles for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and optical properties.

Additionally, this compound could be a precursor for monomers used in the synthesis of high-performance polymers. For example, conversion of the bromo and chloro substituents to other functional groups could yield monomers suitable for polycondensation reactions, leading to materials with tailored thermal and mechanical properties. The rigid, substituted aromatic core can impart desirable characteristics such as high thermal stability and chemical resistance to the polymer.

Development of Ligands and Precursors for Catalytic Systems

Diphosphine ligands are a critical class of ligands in homogeneous catalysis, and ortho-dihaloaromatics are common starting materials for their synthesis. nih.govtcichemicals.com this compound, or more commonly its dibromo analog, 1,2-dibromo-4,5-dimethylbenzene, can serve as a scaffold for the synthesis of bidentate phosphine (B1218219) ligands.

The synthesis typically involves the reaction of the dihaloaromatic compound with a phosphinating agent, such as a secondary phosphine or a phosphide, often via a metal-mediated coupling reaction. The resulting diphosphine ligand, featuring a rigid xylene backbone, can then be used to form metal complexes with transition metals like palladium, rhodium, or ruthenium. nih.govrsc.orgmdpi.com

The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on the phosphorus atoms. The dimethyl groups on the benzene (B151609) ring of the ligand backbone can also influence the catalytic activity and selectivity of the resulting metal complex by modifying the steric environment around the metal center. These tailored ligands are instrumental in a wide range of catalytic applications, including asymmetric hydrogenation, cross-coupling reactions, and carbonylation reactions.

Table 2: Examples of Diphosphine Ligands Derived from Substituted Benzene Scaffolds

| Ligand Name | Abbreviation | Application |

| 1,2-Bis(diphenylphosphino)benzene | dppbz | Cross-coupling, Hydroformylation |

| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe | Hydrogenation |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Asymmetric Hydrogenation |

This table showcases some well-known diphosphine ligands and their applications, illustrating the importance of the ligand scaffold in catalysis.

Synthesis of Intermediates for Specialty Chemicals (excluding pharmaceuticals, pesticides)

This compound can be utilized as a key intermediate in the synthesis of various specialty chemicals, particularly those requiring a substituted o-xylene (B151617) core. One notable application is in the synthesis of substituted phthalonitriles. umich.edusemanticscholar.orgresearchgate.netresearchgate.net

Phthalonitriles are important precursors for the production of phthalocyanines, a class of large, aromatic macrocyclic compounds that are widely used as dyes and pigments. The synthesis of a substituted phthalonitrile (B49051) from a dihalo-o-xylene derivative, such as 4,5-dibromo-o-xylene (a close analog of the title compound), can be achieved through a Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using copper(I) cyanide. umich.edu

The resulting 4,5-dimethylphthalonitrile can then undergo tetramerization to form the corresponding octamethylphthalocyanine. The methyl substituents on the periphery of the phthalocyanine (B1677752) macrocycle can enhance its solubility in organic solvents, which is advantageous for its application in various materials. The specific substitution pattern of the starting material, this compound, could potentially be exploited to create unsymmetrically substituted phthalocyanine derivatives with unique photophysical properties.

Future Research Directions and Outlook for 1 Bromo 2 Chloro 4,5 Dimethylbenzene

Exploration of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on moving beyond traditional halogenation and functionalization methods, which often rely on harsh conditions and generate significant waste. A key direction is the development of sustainable synthetic pathways. This includes exploring the use of renewable feedstocks and environmentally benign solvents. For instance, research into converting biomass-derived molecules, such as furfural (B47365) derivatives, into substituted benzene (B151609) rings using water as a solvent represents a promising frontier for aromatic synthesis. ucl.ac.uk Investigating one-pot cascade reactions could further enhance the efficiency and reduce the environmental footprint of producing polysubstituted benzenes like 1-Bromo-2-chloro-4,5-dimethylbenzene. ucl.ac.uk

Key areas for investigation in sustainable synthesis include:

Catalytic Systems: Developing novel catalysts that can regioselectively install bromo and chloro groups with high atom economy.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to batch processes.

Bio-inspired Synthesis: Exploring enzymatic catalysis for halogenation reactions, which can offer high selectivity under mild conditions.

Advancements in Stereoselective and Regioselective Transformations

The specific arrangement of substituents on the benzene ring of this compound offers a platform for further functionalization. Future research will be aimed at controlling the precise location of subsequent chemical modifications. The ability to plan a sequence of reactions in the correct order is particularly crucial in the synthesis of substituted aromatic rings, where the introduction of a new substituent is heavily influenced by the directing effects of existing ones. pressbooks.pub

Advancements in this area could involve:

Directed Ortho-Metalation (DoM): Investigating how the existing substituents can direct metalation to a specific adjacent position, allowing for the introduction of a wide range of new functional groups.

Halogen-Metal Exchange: Exploring regioselective halogen-metal exchange reactions, which could selectively replace either the bromine or chlorine atom depending on the reagents and conditions used. Studies on related 3-substituted 1,2-dibromo arenes have shown that such exchanges can be controlled to occur at a specific position, which is a technique that could be adapted for this molecule. organic-chemistry.org

Cross-Coupling Reactions: Utilizing the bromo and chloro substituents as handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecules. A key research challenge is achieving selective reactivity at one halogen site over the other.

Expansion into Emerging Areas of Materials Science

The unique electronic properties imparted by the halogen and methyl substituents make this compound a potential building block for novel organic materials. Future research could explore its incorporation into polymers, organic electronics, and other advanced materials. The substitution pattern on an aromatic ring is a critical factor in designing molecules for specific applications, such as active pharmaceutical ingredients or catalysts. ossila.com

Potential applications in materials science to be investigated include:

Organic Semiconductors: Using it as a precursor for synthesizing larger polycyclic aromatic hydrocarbons or conjugated polymers for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The halogen atoms can influence molecular packing and electronic energy levels.

Liquid Crystals: Modifying the structure to create derivatives that exhibit liquid crystalline phases, which are valuable for display technologies.

Flame Retardants: While many brominated aromatic compounds have been used as flame retardants, future work in this area would need to focus on designing polymeric or covalently bound systems to prevent leaching and address environmental concerns associated with older generations of these materials. scirp.org

Interdisciplinary Research with Computational and Data-Driven Chemistry

The integration of computational and data-driven methods is revolutionizing chemical research and offers a powerful tool for accelerating the discovery and optimization of processes related to this compound. nih.govacs.org These in silico approaches can predict reaction outcomes, elucidate mechanisms, and guide experimental design, saving time and resources. chimia.ch

Future interdisciplinary research directions include:

Reaction Prediction and Retrosynthesis: Employing AI and machine learning algorithms to predict novel, efficient synthetic routes. nih.govchemrxiv.org These tools can analyze vast reaction databases to suggest precursor molecules and reaction conditions that human chemists might not consider. chimia.ch

Quantum Mechanical Simulations: Using methods like Density Functional Theory (DFT) to study the electronic structure and reactivity of the molecule. researchgate.netrsc.org Such calculations can help predict the regioselectivity of electrophilic aromatic substitution, understand reaction barriers, and design more effective catalysts. researchgate.net

Materials Property Prediction: Leveraging data-driven models to predict the physical and electronic properties of polymers or other materials derived from this compound, guiding the synthesis of materials with desired characteristics. nih.gov

| Research Direction | Focus Area | Potential Impact |

| Sustainable Synthesis | Green Solvents, Renewable Feedstocks, Flow Chemistry | Reduced environmental waste, lower production costs, improved safety. |

| Regioselective Transformations | Directed Metalation, Selective Cross-Coupling | Creation of highly complex and functionalized molecules for pharmaceuticals and fine chemicals. |

| Materials Science | Organic Electronics, Liquid Crystals, Polymers | Development of new high-performance materials with tailored electronic and physical properties. |

| Computational Chemistry | AI-driven Retrosynthesis, DFT Modeling | Accelerated discovery of new synthetic routes and materials, deeper mechanistic understanding. |

| Lifecycle Assessment | Cradle-to-Grave Analysis, Environmental Fate | Informed decisions on the sustainability of synthesis and use, minimizing long-term environmental risk. |

Environmental Impact and Lifecycle Assessment of Synthesis and Use

A critical aspect of future research on any halogenated organic compound is a thorough evaluation of its environmental impact. epa.gov Halogenated aromatic compounds can be persistent in the environment and may accumulate in soil and biota. scirp.orgresearchgate.net Therefore, a proactive approach to understanding and mitigating these risks is essential.

Future research must incorporate a comprehensive Lifecycle Assessment (LCA). An LCA provides a holistic and standardized method for quantifying the environmental footprint of a chemical, from raw material extraction ("cradle") to its final disposal ("grave"). acs.orgsemanticscholar.org This assessment would evaluate:

Synthesis Inputs: The energy, raw materials, and solvents used in any newly developed synthetic route. semanticscholar.org

Emissions and Waste: The quantity and nature of byproducts and emissions generated during production.

Biodegradability and Persistence: Studies on the compound's fate in the environment, including its potential for biodegradation or persistence.

Toxicity: Ecotoxicological studies to understand its potential effects on various organisms.

Conducting an LCA early in the process development stage can help identify environmental hotspots and guide the design of greener, more sustainable processes for the synthesis and application of this compound. acs.orgearthshiftglobal.comp6technologies.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-chloro-4,5-dimethylbenzene with high regioselectivity?

- Methodological Answer : Regioselective synthesis can be achieved via electrophilic aromatic substitution (EAS) by leveraging the directing effects of substituents. For example, bromination and chlorination can be performed sequentially, with methyl groups at positions 4 and 5 acting as ortho/para directors. Friedel-Crafts alkylation may precede halogenation if methyl groups are introduced via alkylation. Post-synthesis, confirm regiochemistry using ¹H NMR (e.g., splitting patterns for aromatic protons) and ¹³C NMR (chemical shifts for substituted carbons). Similar protocols are validated for structurally related compounds like 1-Bromo-2-chloro-3,5-dimethylbenzene .

Q. How can researchers effectively purify this compound from reaction mixtures containing multiple halogenated byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a reverse-phase C18 column is recommended for separating halogenated isomers. Alternatively, fractional crystallization using ethanol/water mixtures can exploit solubility differences caused by steric and electronic effects of substituents. For example, purification protocols for 1-Bromo-3-chloro-5-fluorobenzene achieved >98% purity via gradient elution in HPLC . Confirm purity via GC-MS or melting point analysis.

Advanced Research Questions

Q. What spectroscopic techniques are most reliable for resolving structural ambiguities in polyhalogenated dimethylbenzene derivatives?

- Methodological Answer : A combination of 2D NMR (COSY, HSQC, HMBC) is critical for assigning proton-proton correlations and distinguishing between meta/para halogenation. For instance, HMBC can confirm coupling between bromine/chlorine-substituted carbons and adjacent protons. X-ray crystallography provides definitive structural confirmation, as demonstrated for 1-(Bromomethyl)-4-chloro-2-fluorobenzene, where crystal packing resolved positional isomerism . Mass spectrometry (HRMS) further validates molecular formulas.

Q. How do steric and electronic effects of the 4,5-dimethyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl groups introduce steric hindrance, slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electron-donating methyl groups increase electron density at the benzene ring, potentially stabilizing transition states. Compare reactivity with analogs like 1-Bromo-2-chloro-3,5-dimethoxybenzene, where methoxy groups enhance electron density but reduce steric bulk . Optimize catalyst systems (e.g., bulky ligands like SPhos) to mitigate steric effects.

Q. How should researchers address discrepancies in reported reaction yields when using this compound as a precursor in palladium-catalyzed couplings?

- Methodological Answer : Systematically evaluate variables:

- Catalyst : Test Pd(OAc)₂ with ligands (XPhos, DavePhos) to identify steric/electronic compatibility.

- Solvent : Polar aprotic solvents (DMF, toluene) may alter reaction kinetics.

- Temperature : Microwave-assisted synthesis at 80–120°C can improve yields for sluggish reactions.

- Byproduct Analysis : Use LC-MS to detect dehalogenation or homocoupling byproducts. Similar troubleshooting was applied to 2-Bromo-5-chloro-1,3-difluorobenzene couplings .

Data Analysis & Experimental Design

Q. What computational methods are suitable for predicting the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and Fukui indices to predict reactive sites. Compare results with experimental data from nitration or sulfonation reactions. For example, computational studies on 4-Bromo-2,6-dimethylbenzoic acid accurately predicted carboxyl group directing effects .

Q. How can researchers optimize reaction conditions to minimize dehalogenation during the synthesis of derivatives?

- Methodological Answer : Dehalogenation often occurs under strong reducing conditions. Mitigate this by:

- Using milder reducing agents (e.g., NaBH₄ instead of LiAlH₄).

- Introducing protecting groups for halogens prior to reduction.

- Monitoring reaction progress in real-time via in situ IR spectroscopy. Protocols for 1-Bromo-2-chloroethane-d4 synthesis successfully avoided deuterium loss by controlling reaction temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。